2-Ethyl-4,5-dihydro-1,3-oxazole;2,2,2-trifluoroacetic acid
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Overview
Description
2-Ethyl-4,5-dihydro-1,3-oxazole;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 2-Ethyl-4,5-dihydro-1,3-oxazole and 2,2,2-trifluoroacetic acid. 2-Ethyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound with a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various chemical reactions and as a building block in organic synthesis. 2,2,2-Trifluoroacetic acid is a strong organic acid widely used in organic chemistry for its ability to introduce trifluoromethyl groups into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of a 2-amino alcohol with a suitable functional group. One common method is the reaction of acyl chlorides with 2-amino alcohols, often using thionyl chloride to generate the acid chloride in situ . The reaction is typically performed at room temperature under anhydrous conditions to prevent ring-opening by chloride ions.
Industrial Production Methods
Industrial production of 2-Ethyl-4,5-dihydro-1,3-oxazole may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of oxalyl chloride instead of thionyl chloride can be preferred for milder reaction conditions . Additionally, the Appel reaction has been modified to synthesize oxazoline rings under relatively mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Oxidative aromatization to form oxazoles using reagents such as manganese dioxide (MnO2).
Substitution: Nucleophilic substitution reactions where the oxazoline ring can be opened by nucleophiles under acidic conditions.
Common Reagents and Conditions
Oxidation: MnO2, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Substitution: Acidic conditions with nucleophiles such as chloride ions.
Major Products
Oxidation: Formation of oxazoles.
Substitution: Various substituted oxazolines depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets through its heterocyclic ring structure. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in catalysis . In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
2-Ethyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds such as:
2-Oxazoline: A parent compound with a similar structure but without the ethyl group.
Isoxazoline: An isomer where the nitrogen and oxygen atoms are directly bonded.
Oxazolidine: A saturated analogue of oxazoline.
These compounds share similar chemical properties but differ in their reactivity and applications. 2-Ethyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
93111-56-9 |
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Molecular Formula |
C7H10F3NO3 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-ethyl-4,5-dihydro-1,3-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-2-5-6-3-4-7-5;3-2(4,5)1(6)7/h2-4H2,1H3;(H,6,7) |
InChI Key |
NFFFBXVMSRRGFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCO1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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